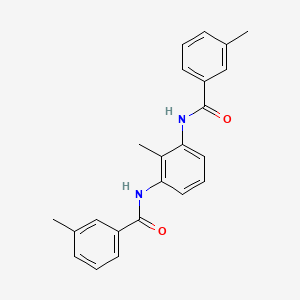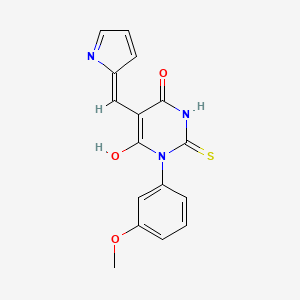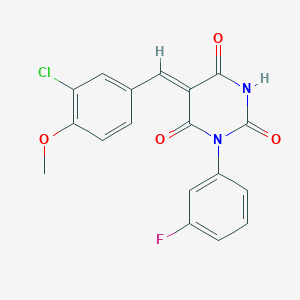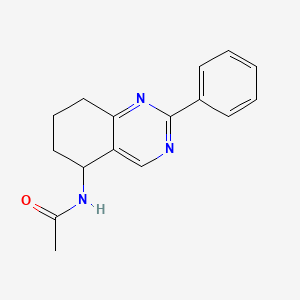
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide), also known as MMBA, is a synthetic compound that belongs to the class of benzamides. It has been widely used in scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and signaling pathways involved in various biological processes. N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of various genes involved in inflammation, immune response, and cell survival.
Biochemical and Physiological Effects:
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit potent biological activity at relatively low concentrations. However, there are also some limitations to the use of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide). One area of research could be to further investigate the mechanism of action of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) and its effects on various biological processes. Additionally, N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) could be further investigated for its potential use as a therapeutic agent for various diseases, such as cancer and viral infections. Furthermore, N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) could be explored as a potential diagnostic tool for certain diseases. Overall, the unique properties and potential applications of N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) make it a promising compound for future scientific research.
Synthesemethoden
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) can be synthesized using a multistep process involving the reaction of 2-methyl-1,3-phenylenediamine with 3-methylbenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has been widely used in scientific research as a potential therapeutic agent for various diseases. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N,N'-(2-methyl-1,3-phenylene)bis(3-methylbenzamide) has also been investigated for its potential use as a diagnostic tool for certain diseases.
Eigenschaften
IUPAC Name |
3-methyl-N-[2-methyl-3-[(3-methylbenzoyl)amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-15-7-4-9-18(13-15)22(26)24-20-11-6-12-21(17(20)3)25-23(27)19-10-5-8-16(2)14-19/h4-14H,1-3H3,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCGTDJHMHCFAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C(=CC=C2)NC(=O)C3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,7-dimethyl-N-[1-(3-phenylpropyl)-3-piperidinyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6043656.png)
![4-[({[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]methyl}amino)methyl]-1-ethyl-2-pyrrolidinone](/img/structure/B6043658.png)


![2-[2-(4-morpholinyl)ethyl]-8-phenylpyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6043672.png)

![3-(1-methyl-2-pyridin-3-ylethyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B6043686.png)
![N-[(1-cyclopentyl-4-piperidinyl)methyl]-3-(2-pyrazinyl)-N-(3-pyridinylmethyl)propanamide](/img/structure/B6043691.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]propanamide](/img/structure/B6043692.png)
![ethyl 5-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B6043700.png)
![1-{4-[(cyclohexylamino)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6043701.png)
![ethyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B6043715.png)
![3-(1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6043719.png)
![4-[(6-methyl-3-pyridinyl)carbonyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B6043745.png)
